Cas no 866606-03-3 (5-(Tributylstannyl)-2-pyridinecarbonitrile)
5-(Tributylstannyl)-2-pyridinecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-(Tributylstannyl)-2-pyridinecarbonitrile
- 5-tributylstannylpyridine-2-carbonitrile
- SY295071
- SCHEMBL154217
- 5-(Tributylstannyl)picolinonitrile
- KPMGHGRBAIONIG-UHFFFAOYSA-N
- 866606-03-3
- 5-(Tributylstannyl)-2-pyridinecarbonitrile, AldrichCPR
- RJB60603
- MFCD22421738
- tri-n-butyl(2-cyano-5-pyridyl)tin
- AKOS025293631
-
- MDL: MFCD22421738
- Inchi: 1S/C6H3N2.3C4H9.Sn/c7-5-6-3-1-2-4-8-6;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
- InChI Key: KPMGHGRBAIONIG-UHFFFAOYSA-N
- SMILES: C1(C#N)=NC=C([Sn](CCCC)(CCCC)CCCC)C=C1
Computed Properties
- Exact Mass: 394.143
- Monoisotopic Mass: 394.143
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7A^2
5-(Tributylstannyl)-2-pyridinecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 115572-1g |
5-(Tributylstannyl)-2-pyridinecarbonitrile, 95+% |
866606-03-3 | 95+% | 1g |
$215.00 | 2023-09-08 | |
| Matrix Scientific | 115572-5g |
5-(Tributylstannyl)-2-pyridinecarbonitrile, 95+% |
866606-03-3 | 95+% | 5g |
$908.00 | 2023-09-08 | |
| Matrix Scientific | 115572-25g |
5-(Tributylstannyl)-2-pyridinecarbonitrile, 95+% |
866606-03-3 | 95+% | 25g |
$3829.00 | 2023-09-08 | |
| TRC | T105120-125mg |
5-(Tributylstannyl)-2-pyridinecarbonitrile |
866606-03-3 | 125mg |
$ 120.00 | 2022-06-03 | ||
| TRC | T105120-250mg |
5-(Tributylstannyl)-2-pyridinecarbonitrile |
866606-03-3 | 250mg |
$ 200.00 | 2022-06-03 | ||
| 1PlusChem | 1P00IEMS-1g |
5-(Tributylstannyl)-2-pyridinecarbonitrile |
866606-03-3 | 95%+ | 1g |
$155.00 | 2024-04-21 | |
| 1PlusChem | 1P00IEMS-5g |
5-(Tributylstannyl)-2-pyridinecarbonitrile |
866606-03-3 | 95%+ | 5g |
$593.00 | 2024-04-21 | |
| A2B Chem LLC | AI57972-1g |
5-(Tributylstannyl)-2-pyridinecarbonitrile |
866606-03-3 | 95%+ | 1g |
$185.00 | 2024-04-19 | |
| A2B Chem LLC | AI57972-5g |
5-(Tributylstannyl)-2-pyridinecarbonitrile |
866606-03-3 | 95%+ | 5g |
$710.00 | 2024-04-19 | |
| A2B Chem LLC | AI57972-250mg |
5-(Tributylstannyl)-2-pyridinecarbonitrile |
866606-03-3 | 95% | 250mg |
$97.00 | 2024-04-19 |
5-(Tributylstannyl)-2-pyridinecarbonitrile Suppliers
5-(Tributylstannyl)-2-pyridinecarbonitrile Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 5-(Tributylstannyl)-2-pyridinecarbonitrile
5-(Tributylstannyl)-2-pyridinecarbonitrile: A Versatile Compound in Biomedical Research
5-(Tributylstannyl)-2-pyridinecarbonitrile, with the chemical formula C20H33N2O2Sn, is a unique organotin compound that has garnered significant attention in the field of biomedical research. This molecule features a 2-pyridinecarbonitrile core functionalized with a tributylstannyl group, which imparts distinct chemical properties and biological activity. The 5-(Tributylstannyl)-2-pyridinecarbonitrile structure combines the aromaticity of pyridine with the reactivity of organotin derivatives, making it a promising candidate for applications in drug discovery, materials science, and molecular imaging.
Recent studies have highlighted the role of 5-(Tributylstannyl)-2-pyridinecarbonitrile in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to interact with specific protein kinases, suggesting potential therapeutic applications in oncology. The tributylstannyl group, known for its lipophilicity, may enhance the molecule's penetration into biological membranes, a critical factor for drug delivery systems.
Structural analysis of 5-(Tributylstannyl)-2-pyridinecarbonitrile reveals its potential as a scaffold for designing bioactive molecules. The 2-pyridinecarbonitrile core provides a rigid framework, while the tributylstannyl substituent introduces steric bulk and electronic effects. This dual functionality has been explored in the development of novel inhibitors targeting enzyme-catalyzed reactions, as reported in a 2024 study published in Advanced Materials.
Current research on 5-(Tributylstannyl)-2-pyridinecarbonitrile is also focused on its role in nanotechnology applications. A 2023 breakthrough in Nano Letters showcased the compound's potential as a ligand for stabilizing metal nanoparticles, leveraging the tributylstannyl group's ability to form strong metal-ligand bonds. This property could have implications for creating targeted drug delivery systems and diagnostic imaging agents.
The synthesis of 5-(Tributylstannyl)-2-pyridinecarbonitrile involves advanced organic methodologies, including the coupling of 2-pyridinecarbonitrile with tributyltin reagents under controlled conditions. A 2023 article in Organic Letters described an efficient route using palladium-catalyzed cross-coupling reactions, which significantly improved the yield and purity of the final product. This synthetic approach has been optimized to reduce byproducts and enhance scalability for industrial applications.
Biological studies on 5-(Tributylstannyl)-2-pyridinecarbonitrile have revealed its potential as a modulator of cellular redox states. Research published in Free Radical Biology and Medicine (2024) indicates that the compound may interfere with reactive oxygen species (ROS) production, suggesting applications in neurodegenerative disease therapies. The tributylstannyl group's influence on electron transfer processes is a key factor in this activity.
Applications of 5-(Tributylstannyl)-2-pyridinecarbonitrile extend to the development of fluorescent probes for bioimaging. A 2023 study in ACS Nano demonstrated that the compound's tributylstannyl moiety can be functionalized with fluorescent dyes, enabling real-time tracking of molecular interactions in living cells. This capability is particularly valuable for studying dynamic processes in cellular signaling and disease mechanisms.
Environmental considerations are also being explored in the context of 5-(Tributylstannyl)-2-pyridinecarbonitrile applications. While organotin compounds have raised ecological concerns, recent work in Environmental Science & Technology (2024) suggests that the tributylstannyl group may be biodegradable under specific conditions, offering a potential advantage over traditional organotin derivatives.
Future directions for 5-(Tributylstannyl)-2-pyridinecarbonitrile research include the exploration of its interactions with DNA and proteins, as well as its potential as a lead compound for drug development. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new applications for this molecule in biomedical innovation.
866606-03-3 (5-(Tributylstannyl)-2-pyridinecarbonitrile) Related Products
- 1620-76-4(4-methylpyridine-2-carbonitrile)
- 1198-30-7(Isoquinoline-1-carbonitrile)
- 29181-50-8(Pyridine-2,4-dicarbonitrile)
- 98139-15-2(4-Aminopyridine-2-carbonitrile)
- 4513-94-4(1H-pyrrole-2-carbonitrile)
- 26947-41-1(Isoquinoline-3-carbonitrile)
- 1620-77-5(5-Methylpicolinonitrile)
- 100-70-9(pyridine-2-carbonitrile)
- 1620-75-3(2-cyano-6-methylpyridine)
- 2893-33-6(Pyridine-2,6-dicarbonitrile)